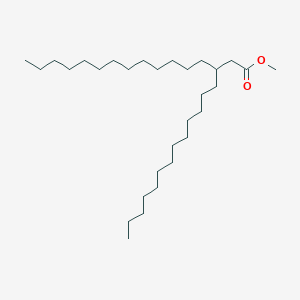
2-N-(Carboxypropylamino)-2-deoxyglucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-(Carboxypropylamino)-2-deoxyglucopyranose, also known as CPG, is a synthetic carbohydrate molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. CPG is a derivative of glucose and is synthesized through a multistep process involving the reaction of glucose with various reagents.
Mecanismo De Acción
2-N-(Carboxypropylamino)-2-deoxyglucopyranose activates the immune system by binding to toll-like receptor 9 (TLR9). TLR9 is a receptor found on immune cells that recognizes bacterial and viral DNA. When 2-N-(Carboxypropylamino)-2-deoxyglucopyranose binds to TLR9, it triggers a signaling cascade that leads to the activation of immune cells and the production of cytokines and chemokines. This activation of the immune system helps to enhance the immune response to various pathogens.
Efectos Bioquímicos Y Fisiológicos
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to have a number of biochemical and physiological effects. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate immune cells, including dendritic cells, macrophages, and B cells. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been shown to enhance the production of cytokines and chemokines, which are important molecules involved in the immune response. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to enhance the activity of natural killer cells, which are important immune cells involved in the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose in lab experiments is its ability to activate the immune system. This makes it a useful tool for studying the immune response to various pathogens and for developing new immunotherapies. However, the synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
Direcciones Futuras
There are a number of future directions for the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. One area of research is the development of new immunotherapies using 2-N-(Carboxypropylamino)-2-deoxyglucopyranose as a vaccine adjuvant. Another area of research is the study of the mechanism of action of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose and its interactions with the immune system. Additionally, there is potential for the development of new synthetic carbohydrates based on the structure of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. Overall, the study of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has the potential to lead to new treatments for a wide range of diseases and conditions.
Métodos De Síntesis
2-N-(Carboxypropylamino)-2-deoxyglucopyranose is synthesized through a multistep process involving the reaction of glucose with various reagents. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose involves the reaction of glucose with allyl bromide, followed by the reaction with sodium hydride and allylamine. The resulting product is then reacted with succinic anhydride to form 2-N-(Carboxypropylamino)-2-deoxyglucopyranose. The synthesis of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
2-N-(Carboxypropylamino)-2-deoxyglucopyranose has a wide range of potential scientific research applications. One of the most promising applications of 2-N-(Carboxypropylamino)-2-deoxyglucopyranose is in the field of immunology. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been shown to activate the immune system and enhance the immune response to various pathogens. 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has also been studied for its potential use in cancer immunotherapy. Additionally, 2-N-(Carboxypropylamino)-2-deoxyglucopyranose has been studied for its potential use as a vaccine adjuvant.
Propiedades
Número CAS |
134954-46-4 |
|---|---|
Nombre del producto |
2-N-(Carboxypropylamino)-2-deoxyglucopyranose |
Fórmula molecular |
C10H19NO7 |
Peso molecular |
265.26 g/mol |
Nombre IUPAC |
4-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO7/c12-4-5-8(15)9(16)7(10(17)18-5)11-3-1-2-6(13)14/h5,7-12,15-17H,1-4H2,(H,13,14)/t5-,7-,8-,9-,10-/m1/s1 |
Clave InChI |
GCJQXFZHHRGWHB-QXOHVQIXSA-N |
SMILES isomérico |
C(CC(=O)O)CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
SMILES |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
SMILES canónico |
C(CC(=O)O)CNC1C(C(C(OC1O)CO)O)O |
Otros números CAS |
134954-46-4 |
Sinónimos |
(alpha-D-GLUCO)-isomer of 2-N-(carboxypropylamino)-2-deoxyglucopyranose 2-N-(carboxypropylamino)-2-deoxyglucopyranose NCPADG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



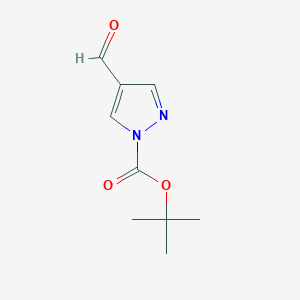
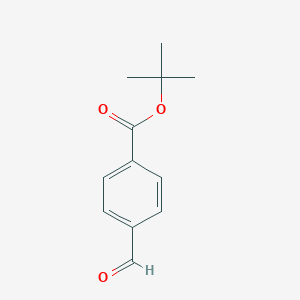
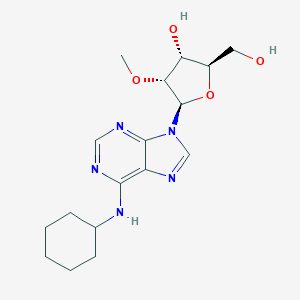
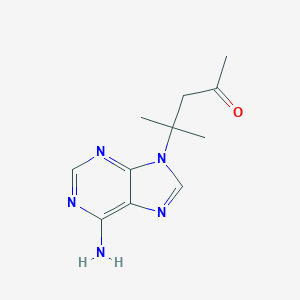
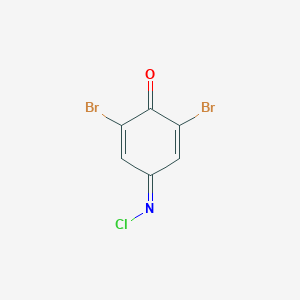
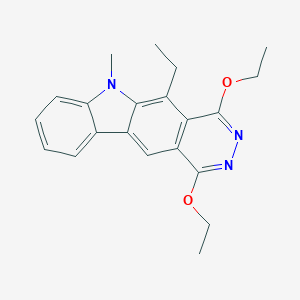
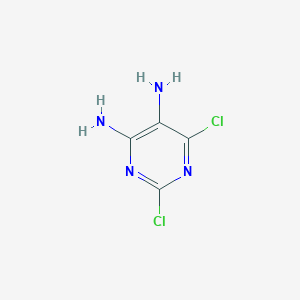
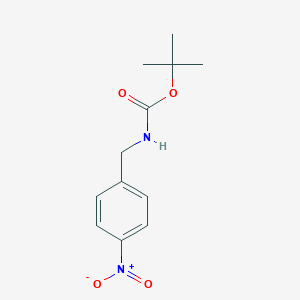
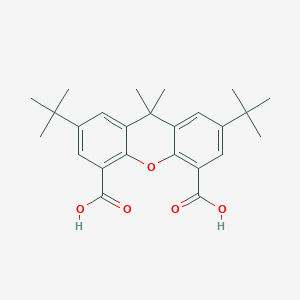
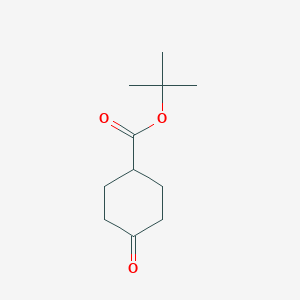
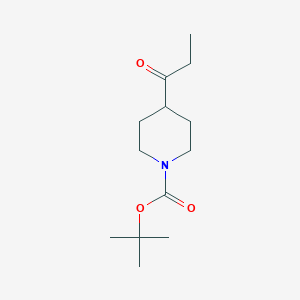
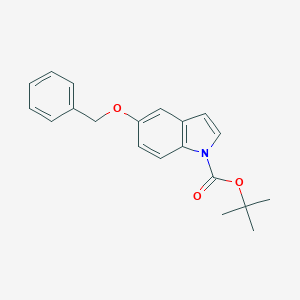
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
